molecular formula C6H7BFNO2 B1275145 5-Amino-2-fluorophenylboronic acid CAS No. 873566-74-6

5-Amino-2-fluorophenylboronic acid

Cat. No. B1275145
M. Wt: 154.94 g/mol
InChI Key: CDZMVORRMKESPD-UHFFFAOYSA-N
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Description

5-Amino-2-fluorophenylboronic acid is a chemical compound with the molecular formula C6H7BFNO2 . It is used as a reactant in various chemical reactions .


Synthesis Analysis

The synthesis of 5-Amino-2-fluorophenylboronic acid and similar boronic acids has been discussed in several studies . Boronic acids were first synthesized in 1860 and can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluorophenylboronic acid consists of 6 carbon atoms, 7 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 2 oxygen atoms . The exact mass of the molecule is 155.0553868 g/mol .


Chemical Reactions Analysis

5-Amino-2-fluorophenylboronic acid is involved in various chemical reactions. For instance, it is used as a reactant in Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-2-fluorophenylboronic acid include a molecular weight of 154.94 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .

Scientific Research Applications

Proteomics Research

5-Amino-2-fluorophenylboronic acid is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in a complex mixture.

Sensing Applications

Boronic acids, including 5-Amino-2-fluorophenylboronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection, and detection can be at the interface of the sensing material or within the bulk sample .

Drug Discovery

5-Amino-2-fluorophenylboronic acid is a versatile chemical compound utilized in drug discovery. Its unique properties enable it to be used in the development of new therapeutic agents.

Catalysis

This compound is also used in catalysis. Catalysts are substances that increase the rate of a chemical reaction by reducing the amount of energy needed to start the reaction. In this context, 5-Amino-2-fluorophenylboronic acid can be used to speed up reactions in various chemical processes.

Material Synthesis

5-Amino-2-fluorophenylboronic acid is used in material synthesis. It can be used to create new materials with unique properties, contributing to advancements in various fields such as nanotechnology, materials science, and engineering.

Preparation of Phenylboronic Catechol Esters

5-Amino-2-fluorophenylboronic acid can be used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .

Diastereoselective Synthesis of Trisubstituted Allylic Alcohols

This compound can be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation . This is a type of chemical reaction used to create complex molecules in the field of organic chemistry.

Site-selective Suzuki-Miyaura Arylation Reactions

5-Amino-2-fluorophenylboronic acid can be used in site-selective Suzuki-Miyaura arylation reactions . This is a type of cross-coupling reaction, which is used to create carbon-carbon bonds in the synthesis of various organic compounds.

Safety And Hazards

5-Amino-2-fluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The use of 5-Amino-2-fluorophenylboronic acid in various fields has the potential to lead to the development of new pharmaceuticals, specialty chemicals, and biomaterials. Extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs .

properties

IUPAC Name

(5-amino-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZMVORRMKESPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405526
Record name 5-AMINO-2-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-fluorophenylboronic acid

CAS RN

873566-74-6
Record name 5-AMINO-2-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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